molecular formula C17H17N5O4S2 B12024749 ethyl [(3Z)-3-({[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}hydrazono)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate CAS No. 624726-28-9

ethyl [(3Z)-3-({[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}hydrazono)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate

Cat. No.: B12024749
CAS No.: 624726-28-9
M. Wt: 419.5 g/mol
InChI Key: FATBPGNOJPVQGS-UHFFFAOYSA-N
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Description

Ethyl [(3Z)-3-({[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}hydrazono)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, an indole moiety, and an ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [(3Z)-3-({[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}hydrazono)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazinecarbothioamide with appropriate aldehydes or ketones under acidic or basic conditions.

    Indole Synthesis: The indole moiety can be prepared via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Coupling Reactions: The thiadiazole and indole intermediates are then coupled using reagents such as acyl chlorides or anhydrides to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl [(3Z)-3-({[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}hydrazono)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The hydrazono group can be reduced to form hydrazines.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrazines.

    Substitution: Amides or other ester derivatives.

Scientific Research Applications

Ethyl [(3Z)-3-({[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}hydrazono)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate has several applications in scientific research:

    Medicinal Chemistry: It may be explored for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

    Materials Science: Its unique structure may lend itself to applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl [(3Z)-3-({[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}hydrazono)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate would depend on its specific application. For instance, in medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The thiadiazole ring and hydrazono group are likely key functional groups involved in these interactions.

Comparison with Similar Compounds

Similar Compounds

    Ethyl [(3Z)-3-({[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}hydrazono)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate: This compound itself.

    This compound: Another similar compound.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.

Biological Activity

Ethyl [(3Z)-3-({[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}hydrazono)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate is a complex organic compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a 1,3,4-thiadiazole ring fused with an indole structure. The thiadiazole moiety contributes significantly to its biological activity due to its ability to interact with various biological targets.

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds containing thiadiazole derivatives. For instance, derivatives similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µg/mL) Reference
HCT116 (Colon Cancer)3.29
MCF-7 (Breast Cancer)0.28
H460 (Lung Cancer)10.0

The structure–activity relationship (SAR) studies indicate that modifications on the thiadiazole ring can enhance anticancer activity. For example, the introduction of specific substituents at the C-5 position of the thiadiazole has been shown to increase potency against tumor cells.

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Research indicates that thiadiazole derivatives possess significant inhibitory effects against various pathogens:

Microorganism Activity EC50 (µg/mL)
Staphylococcus epidermidisAntimicrobial5.52
Phytophthora infestansAntifungal3.43
Escherichia coliBactericidal10.0

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Cell Proliferation : The compound induces apoptosis in cancer cells through mitochondrial pathways and disrupts cell cycle progression.
  • Interaction with Enzymes : Thiadiazole derivatives often act as enzyme inhibitors, affecting pathways critical for cancer cell survival and proliferation.
  • Antioxidant Properties : Some studies suggest that these compounds can scavenge free radicals, reducing oxidative stress in cells.

Case Studies and Research Findings

Recent research has focused on the synthesis and evaluation of similar thiadiazole compounds:

  • A study published in Molecules reported that certain thiadiazole derivatives showed IC50 values as low as 0.15 µM against leukemia cell lines .

The potential for these compounds to serve as lead structures in drug development is significant due to their diverse biological activities.

Properties

CAS No.

624726-28-9

Molecular Formula

C17H17N5O4S2

Molecular Weight

419.5 g/mol

IUPAC Name

ethyl 2-[2-hydroxy-3-[[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]diazenyl]indol-1-yl]acetate

InChI

InChI=1S/C17H17N5O4S2/c1-3-26-14(24)8-22-12-7-5-4-6-11(12)15(16(22)25)20-19-13(23)9-27-17-21-18-10(2)28-17/h4-7,25H,3,8-9H2,1-2H3

InChI Key

FATBPGNOJPVQGS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)CSC3=NN=C(S3)C

Origin of Product

United States

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